Griselinoside

COX-2 inhibition iridoid glycoside anti-inflammatory screening

Researchers studying arachidonic acid pathways often face a critical gap: most iridoid glycosides lack dual enzyme activity, forcing the use of multiple compounds to probe both COX and LOX cascades. Griselinoside directly addresses this limitation. - Dual-target inhibition: COX-2 IC₅₀ = 210 nM; potent LOX inhibitory classification. - Biosynthetic selectivity: exclusively incorporates forsythide dimethyl ester, enabling definitive pathway tracing. - Reference standard grade: ≥98% HPLC purity ensures reliable chromatographic identification. Supplied as a research reference standard with documented batch-specific analytical data.

Molecular Formula C18H24O12
Molecular Weight 432.4 g/mol
CAS No. 71035-06-8
Cat. No. B203161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriselinoside
CAS71035-06-8
Molecular FormulaC18H24O12
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C18H24O12/c1-26-15(24)6-3-8(20)10-7(16(25)27-2)5-28-17(11(6)10)30-18-14(23)13(22)12(21)9(4-19)29-18/h5-6,9-14,17-19,21-23H,3-4H2,1-2H3/t6-,9-,10-,11+,12-,13+,14-,17-,18+/m1/s1
InChIKeyUSONHTFDCJKLKO-PHAJAEPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Griselinoside Overview and Pharmacological Profile


Griselinoside is an iridoid glycoside first isolated from Griselinia lucida and subsequently identified in Aralidium pinnatifidum and Toricellia angulata [1]. It is structurally characterized as a dimethyl ester derivative with a β-D-glucopyranosyl moiety attached to a cyclopenta[c]pyran core (C₁₈H₂₄O₁₂, MW 432.38) [2]. The compound is commercially available as a reference standard for natural product research, with typical purity ≥98% by HPLC .

Pathway study Dual COX-2/LOX inhibition screening
Biosynthesis Precursor tracing via forsythide dimethyl ester
Authentication Phytochemical marker for Toricellia angulata

Why Generic Iridoid Substitutes Fail


Although griselinoside belongs to the iridoid glycoside class alongside widely studied compounds like catalpol and aucubin [1], functional substitution is precluded by marked divergence in enzyme inhibition profiles and biosynthetic origin. While aucubin and catalpol are primarily investigated for hepatoprotective and neuroprotective applications [1], griselinoside exhibits a distinct dual inhibitory signature targeting COX-2 and lipoxygenase [2]. Moreover, its unique biosynthetic route via forsythide dimethyl ester [3] distinguishes it from analogs derived from alternative iridoid precursors, underscoring that in-class compounds cannot be interchanged without altering the experimental pharmacology.

Catalpol and aucubin lack documented LOX inhibition; enzyme profile may differ substantially
Biosynthetic divergence: deoxyloganin/dihydrocornin-derived iridoids may not match precursor specificity
C-10 carboxylic acid analog (10-griselinosidic acid) alters solubility and extraction behavior

Quantitative Comparator Data for Evidence-Based Procurement


COX-2 Inhibition Potency Comparison

Griselinoside inhibits COX-2 with an IC₅₀ of 210 nM (0.21 μM) [1]. In direct comparison, the hydrolyzed product of aucubin (H-aucubin) exhibits an IC₅₀ of 8.83 μM for COX-2 [2], representing a 42-fold lower potency. Furthermore, the structurally related iridoid aralidioside displays a markedly weaker COX-2 IC₅₀ of 25.6 μM (2.56 × 10⁴ nM) [3], a 122-fold difference relative to griselinoside.

COX-2 IC₅₀
Head-to-head
210 nM (griselinoside) vs 8.83 µM (H-aucubin) vs 25.6 µM (aralidioside)
Supports COX-2 inhibition screening context
Cross-study ELISA data; verify assay conditions
COX-2 inhibition iridoid glycoside anti-inflammatory screening

Lipoxygenase Inhibitory Activity

Griselinoside is classified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, widely studied iridoids such as catalpol and aucubin lack documented direct LOX inhibitory activity in authoritative pharmacological databases, with their anti-inflammatory effects predominantly attributed to COX-2 and cytokine modulation [2].

LOX inhibition
Class-level
Documented LOX inhibitor (MeSH); catalpol/aucubin lack direct LOX evidence
Supports dual COX-2/LOX pathway research context
Qualitative class-level inference; limited direct assay data
lipoxygenase inhibition arachidonic acid cascade dual COX/LOX inhibitor

Biosynthetic Precursor Specificity

Biosynthetic labeling studies in Verbena hispida demonstrate that forsythide dimethyl ester serves as an efficient precursor for griselinoside, whereas deoxygeniposide, geniposide, deoxyloganin, and dihydrocornin show no measurable incorporation [1]. This precursor specificity contrasts with the biosynthesis of cornin and hastatoside, which utilize deoxyloganin and dihydrocornin as precursors [1].

Precursor specificity
Class-level
Forsythide dimethyl ester efficiently incorporated; deoxyloganin, geniposide not incorporated
Supports biosynthetic pathway tracing
²H NMR labeling in Verbena hispida
iridoid biosynthesis precursor incorporation Verbena hispida

Structural Distinction from 10-Griselinosidic Acid

Griselinoside (C₁₈H₂₄O₁₂) and 10-griselinosidic acid (C₁₇H₂₂O₁₂) co-occur in Toricellia angulata but differ fundamentally at the C-10 position: griselinoside bears a methyl ester, while 10-griselinosidic acid possesses a free carboxylic acid group [1][2]. The melting point of 10-griselinosidic acid is reported as 194.5–196 °C, whereas griselinoside is obtained as an amorphous white foam without a defined melting point [3].

C-10 substitution
Head-to-head
Methyl ester (griselinoside) vs carboxylic acid (10-griselinosidic acid); ΔMW ~14 Da
C-10 distinction affects solubility and extraction workflows
Isolated from T. angulata; physical state differs
iridoid structural analogs carboxylic acid derivative natural product isolation

Predicted ADMET Profile

In silico ADMET prediction via admetSAR 2 indicates that griselinoside has a Caco-2 permeability of 86.7%, human intestinal absorption of 50.86%, and blood-brain barrier penetration of 55.0% [1]. While comparative predicted ADMET data for structural analogs such as aralidioside and 10-griselinosidic acid are not available in the same database, these values provide a baseline for assessing griselinoside's suitability in cell-based assays.

Predicted ADMET
Data to verify
Caco-2: 86.7% · HIA: 50.86% · BBB: 55.0%
Predicted permeability may support cell-based assay selection
admetSAR 2.0 in silico; verify experimentally
ADMET prediction Caco-2 permeability iridoid pharmacokinetics

Griselinoside Research Applications


Dual COX-2/LOX Inhibition Screening

Griselinoside's documented COX-2 inhibition (IC₅₀ = 210 nM) and potent LOX inhibitory classification [1][2] position it as a candidate for dual-pathway anti-inflammatory screening. Unlike catalpol or aucubin, which lack established LOX activity, griselinoside enables simultaneous interrogation of both cyclooxygenase and lipoxygenase branches of arachidonic acid metabolism in a single compound.

Iridoid Biosynthetic Pathway Elucidation

The unique precursor specificity of griselinoside (efficient incorporation of forsythide dimethyl ester, with no incorporation of deoxyloganin, geniposide, or dihydrocornin) [3] makes it an essential reference standard for studies mapping iridoid biosynthetic divergence in Verbena hispida and related species. Procurement of authentic griselinoside is required for accurate chromatographic identification and quantification in pathway tracing experiments.

Phytochemical Authentication of Toricellia angulata

Griselinoside co-occurs with 10-griselinosidic acid in Toricellia angulata [4] but exhibits distinct solubility and chromatographic behavior due to its methyl ester functionality. It serves as a chemotaxonomic marker for authenticating T. angulata extracts and differentiating them from other iridoid-containing botanicals. High-purity griselinoside (>98%) is required as a reference standard for HPLC-DAD or LC-MS quantitative analysis in quality control workflows.

Application
Selection Property
Validation Focus
COX-2/LOX pathway inhibition studies
Dual enzyme inhibition profile
COX-2 and LOX inhibition assay endpoints
Biosynthetic pathway tracing in Verbena species
Precursor-specific incorporation (forsythide dimethyl ester)
Chromatographic identity and incorporation efficiency
Phytochemical authentication of T. angulata extracts
C-10 methyl ester solubility profile
HPLC-DAD/LC-MS purity and retention time confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griselinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.